Uracil-5-carboxylate

Decarboxylation kinetics Pyrimidine salvage DNA demethylation

Uracil-5-carboxylate (CAS 13345-19-2) is the conjugate base of uracil-5-carboxylic acid (also referred to as isoorotic acid, 5-carboxyuracil, or 5caU; CAS 23945-44-0 for the protonated form), a C5-carboxylated pyrimidine derivative of uracil. At physiological pH 7.3, the carboxylate anion is the predominant species.

Molecular Formula C5H3N2O4-
Molecular Weight 155.09 g/mol
CAS No. 13345-19-2
Cat. No. B088723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUracil-5-carboxylate
CAS13345-19-2
Synonyms5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-, ion(1-) (9CI)
Molecular FormulaC5H3N2O4-
Molecular Weight155.09 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1)C(=O)[O-]
InChIInChI=1S/C5H4N2O4/c8-3-2(4(9)10)1-6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/p-1
InChIKeyZXYAAVBXHKCJJB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uracil-5-carboxylate (CAS 13345-19-2): Chemical Identity, Tautomeric Forms, and Procurement-Relevant Characteristics


Uracil-5-carboxylate (CAS 13345-19-2) is the conjugate base of uracil-5-carboxylic acid (also referred to as isoorotic acid, 5-carboxyuracil, or 5caU; CAS 23945-44-0 for the protonated form), a C5-carboxylated pyrimidine derivative of uracil. At physiological pH 7.3, the carboxylate anion is the predominant species [1]. It is classified as a pyrimidinemonocarboxylic acid (ChEBI:17477) and a pyrimidinecarboxylate anion (ChEBI:58159) [2][3]. Its molecular formula is C5H4N2O4 (acid form, MW 156.10 g/mol; anion C5H3N2O4-, MW 155.09 g/mol), and it occurs as a metabolite in nucleotide metabolism, oxidative DNA damage pathways, and the biosynthesis of nucleoside antibiotics such as the polyoxins [4][5][6].

Enzymology: native end-product inhibitor for thymine 7-hydroxylase and related α-KG-dependent dioxygenase mechanistic studies
Chemical biology: metal-responsive DNA nanotechnology, metallo-DNA base pairing, and supramolecular architecture construction
Analytical chemistry: AuNP functionalization ligand for melamine colorimetric sensing at ppb levels

Why Uracil-5-carboxylate Cannot Be Replaced by Common Pyrimidine Analogs in Research and Industrial Applications


Although uracil-5-carboxylate shares the pyrimidine scaffold with uracil, thymine, orotic acid (6-carboxyuracil), and 5-fluorouracil, its unique C5 carboxyl substituent imparts distinct physicochemical and biological properties that preclude generic substitution [1]. The carboxyl group confers metal-chelating capability (absent in unsubstituted uracil), enables hydrogen-bonding patterns exploited in supramolecular recognition and nanoparticle-based sensing [2], and dictates enzymatic specificity as a product inhibitor of thymine 7-hydroxylase rather than a substrate [3][4]. Critically, the C5 position differentiates it from orotic acid (C6-substituted), resulting in vastly different decarboxylation kinetics (ΔG‡ differences of ~10 kcal/mol) and distinct metal-coordination geometries [5][6]. These quantifiable differences, detailed below, demonstrate that procurement decisions based merely on pyrimidine class membership risk experimental failure or suboptimal performance in applications spanning enzymology, chemical biology, materials chemistry, and pharmaceutical intermediate synthesis.

Target Uracil-5-carboxylate (C5 carboxylate)
Analog Orotic acid (6-carboxyuracil): decarboxylation kinetics differ by ~10⁸-fold; metal-coordination geometry distinct; isomer substitution may shift experimental outcomes
Target Product inhibitor mechanism (mixed competitive/noncompetitive)
Analog 5-Ethynyluracil: mechanism-based irreversible inactivator; 5-aminouracil: near-complete inhibition artifact; neither recapitulates native regulatory feedback
Target Metal-dependent base pairing with all four canonical nucleobases
Analog Uracil (unsubstituted): lacks carboxylate oxygen donor; no metal-mediated hybridization switching capability reported

Uracil-5-carboxylate: Quantified Differentiation Evidence Against Closest Analogs


Spontaneous Decarboxylation Rate: 5-Carboxyuracil (5caU) Is 8 × 10⁷-Fold More Labile Than 6-Carboxyuracil (Orotic Acid)

In a direct comparative study under catalyst-free, neutral aqueous conditions at 25 °C, 5-carboxyuracil (5caU) decarboxylates with a first-order rate constant k₂₅ = 1.1 × 10⁻⁹ s⁻¹ (ΔH‡ = 25 kcal/mol), while the isomeric 6-carboxyuracil (orotic acid, 6caU) decarboxylates at k₂₅ = 1.3 × 10⁻¹⁷ s⁻¹, representing a difference of approximately 8 × 10⁷-fold [1]. The related epigenetic intermediate 5-carboxycytosine (5caC) decarboxylates at k₂₅ = 5.0 × 10⁻¹¹ s⁻¹, making 5caU approximately 22-fold faster [1].

Spontaneous decarboxylation
Head-to-head
5caU k₂₅ = 1.1 × 10⁻⁹ s⁻¹ vs. 6caU k₂₅ = 1.3 × 10⁻¹⁷ s⁻¹
Reported ~8.5 × 10⁷-fold faster rate; supports decarboxylation pathway studies
Neutral aqueous conditions, 25 °C, catalyst-free
Decarboxylation kinetics Pyrimidine salvage DNA demethylation Prebiotic chemistry

Cytotoxicity Profile: 5-Carboxyuracil Exhibits 5-Fold Higher Maximum Tolerated Dose vs. 6-Methyluracil in Immortalized Lung Epithelial Cells

In a head-to-head comparison of 12 5-substituted uracil derivatives on immortalized embryo lung epithelial cells, 5-carboxyuracil demonstrated the lowest cytotoxicity among all compounds tested [1]. The maximal tolerated dose (MTD) for 5-carboxyuracil was 5-fold higher than that of 6-methyluracil (a reference pyrimidine known for positive effects on cell regeneration), while the proliferation index increased by 25% relative to the 6-methyluracil baseline [1]. Its 1,3-dimethyl derivative further increased the proliferation index by 75% [1].

Cytotoxicity profile
Head-to-head
MTD 5× higher vs. 6-methyluracil; proliferation index +25%
Reported lower cytotoxicity endpoint in immortalized lung epithelial cells
In vitro assay; model-response context requires validation
Cytotoxicity Tissue regeneration Pyrimidine pharmacology Safety profiling

Enzymatic Discrimination: 5-Carboxyuracil Acts as a Product Inhibitor of Thymine 7-Hydroxylase with Mixed Competitive/Noncompetitive Kinetics, Distinct from Substrate-Analog Inhibitors

Steady-state kinetic analysis of thymine 7-hydroxylase (EC 1.14.11.6) from Neurospora crassa established that 5-carboxyuracil acts as the terminal product inhibitor along the thymine → 5-hydroxymethyluracil → 5-formyluracil → 5-carboxyuracil oxidation cascade [1]. 5-Carboxyuracil exhibits competitive inhibition with respect to 2-ketoglutarate (α-KG) and noncompetitive inhibition with respect to thymine and oxygen [1]. This mixed inhibition pattern contrasts with 5-ethynyluracil, which is a mechanism-based inactivator (Ki = 22 μM, k₂ = 2.6 min⁻¹) that generates 5-carboxyuracil as a byproduct upon covalent enzyme modification [2]. The BRENDA database lists 5-carboxyuracil as a distinct inhibitor entry with qualitative inhibition observed but without a reported percent-inhibition value at standard 5 mM screening concentration, in contrast to 5-aminouracil (100% inhibition) and 5-bromouracil (95% inhibition) [3].

Enzyme inhibition
Cross-study
Mixed competitive (vs. α-KG) / noncompetitive (vs. thymine) product inhibition
Recapitulates native regulatory mechanism; distinct from irreversible inactivators
Thymine 7-hydroxylase from N. crassa; Ki not determined
Enzyme kinetics Thymine hydroxylase Product inhibition Pyrimidine metabolism

Metal Coordination: 5-Carboxyuracil Enables Metal-Dependent DNA Base Pairing with All Four Canonical Nucleobases, a Property Absent in Unsubstituted Uracil

5-Carboxyuracil (caU) incorporated into DNA oligonucleotides forms metal-dependent base pairs with itself (caU–Cuᴵᴵ–caU) and with canonical nucleobases (caU–Hgᴵᴵ–T, caU–Agᴵ–C, caU–Cuᴵᴵ–G), as demonstrated by duplex melting analysis and mass spectrometry [1]. In the presence of Cuᴵᴵ ions, DNA duplexes containing caU–X pairs were significantly stabilized (elevated melting temperatures), whereas duplexes with caU–A hydrogen-bonded pairs were destabilized by Cuᴵᴵ addition [1]. The stability constants of 5-carboxyuracil complexes with Cu²⁺, Zn²⁺, Hg²⁺, Ni²⁺, Co²⁺, Fe³⁺, VO²⁺, and UO₂²⁺ have been determined by potentiometric titration, enabling quantitative prediction of metal-binding behavior [2]. In contrast, unsubstituted uracil lacks the carboxylate oxygen donor and does not support analogous metal-mediated base pairing [1][3].

Metal coordination
Class-level
Forms metal-dependent pairs with all four canonical bases; log βₙ for 8 metal ions
Supports metallo-DNA device construction; functional gain absent in uracil
Potentiometric titration data available; application-dependent validation needed
Metallo-DNA Metal coordination DNA nanotechnology Supramolecular chemistry

Melamine Sensing: Uracil-5-carboxylic Acid-Functionalized AuNPs Achieve Visual Detection at 5 ppb, Below the UN Food Safety Limit

Gold nanoparticles (AuNPs) functionalized with uracil-5-carboxylic acid (UCA) enable naked-eye colorimetric detection of melamine at parts-per-billion (ppb) levels through triple hydrogen-bonding recognition [1]. The UCA-tailored AuNP reporter achieves a detection limit of 5 ppb for melamine, which is below the safety limit set by the UN food standards commission [1]. The method is highly selective; common interfering analytes including cyanuric acid, cytosine, glucose, thymine, and unsubstituted uracil do not interfere [1]. By comparison, the co-reported charge-transfer recognition element TNBS (2,4,6-trinitrobenzenesulfonic acid) also achieves ppb-level detection, but the UCA system operates via a distinct hydrogen-bonding mechanism that is specific to the carboxylate and N3/N4 donor-acceptor pattern uniquely presented by the 5-carboxyuracil scaffold [1].

Melamine sensing
Head-to-head
LOD 5 ppb via triple H-bonding recognition on UCA-AuNP reporter
Reported selectivity over uracil, thymine, cytosine; supports food safety method development
Aqueous ambient conditions; validated in milk and infant formula
Colorimetric sensing Gold nanoparticles Food safety Supramolecular recognition

Validated Application Scenarios for Uracil-5-carboxylate Based on Quantitative Differentiation Evidence


Enzymology: Native Product Inhibitor for α-Ketoglutarate-Dependent Dioxygenase Mechanistic Studies

Uracil-5-carboxylate is the preferred ligand for investigating the product inhibition regulatory mechanism of thymine 7-hydroxylase (EC 1.14.11.6) and related α-KG-dependent dioxygenases. Unlike 5-ethynyluracil, which covalently inactivates the enzyme (Ki = 22 μM), or 5-aminouracil, which causes 100% inhibition at 5 mM, 5-carboxyuracil recapitulates the native end-product feedback inhibition with a mixed competitive (vs. α-KG) and noncompetitive (vs. thymine) kinetic pattern [1][2]. This makes it essential for studies requiring reversible, physiologically relevant inhibition rather than irreversible inactivation.

Chemical Biology: Metal-Responsive DNA Nanotechnology and Metallo-DNA Device Construction

The demonstrated ability of 5-carboxyuracil (caU) nucleobases to form metal-dependent base pairs with all four canonical nucleobases (caU–Cuᴵᴵ–caU, caU–Hgᴵᴵ–T, caU–Agᴵ–C, caU–Cuᴵᴵ–G) enables construction of metal-responsive DNA devices, metallo-DNAzymes, and DNA-based supramolecular architectures [1]. The availability of potentiometrically determined stability constants (log βₙ) for eight metal ions (Cu²⁺, Zn²⁺, Hg²⁺, Ni²⁺, Co²⁺, Fe³⁺, VO²⁺, UO₂²⁺) allows quantitative prediction of metal-binding behavior in designed systems [2]. Unsubstituted uracil and 6-carboxyuracil (orotic acid) cannot support this functional repertoire.

Analytical Chemistry: AuNP-Based Visual Melamine Sensing at Regulatory ppb Levels

Uracil-5-carboxylic acid is the requisite ligand for constructing gold nanoparticle-based colorimetric sensors that detect melamine via triple hydrogen-bonding recognition at 5 ppb [1]. The demonstrated selectivity over common interferents (cyanuric acid, cytosine, glucose, thymine, uracil) and validated performance in real food samples (milk, infant formula) make it the ligand of choice for food safety and quality control laboratories developing naked-eye or spectrophotometric melamine detection protocols [1].

Pharmaceutical Intermediate: Prodrug Design Exploiting Controlled Decarboxylation Kinetics

The relatively rapid spontaneous decarboxylation half-life of 5-carboxyuracil (~20 years at 25 °C, k₂₅ = 1.1 × 10⁻⁹ s⁻¹) compared to the effectively inert 6-carboxy isomer (orotic acid, ~1.7 × 10⁹ years) provides a kinetic window for designing uracil-based prodrugs or temporally controlled release systems [1]. Its ester derivatives (methyl, ethyl, propyl, isopropyl, butyl, cyclohexyl, cyclooctyl, prop-2-ynyl) are substrates for thymidine phosphorylase, enabling enzymatic synthesis of modified nucleosides with potential antiviral or anticancer applications [2].

Application
Selection Property
Validation Focus
α-KG dioxygenase enzymology
Native product inhibitor mechanism
Reversible mixed inhibition kinetics review
Metal-responsive DNA nanotechnology
Metal-dependent base pairing with canonical nucleobases
Stability constant benchmarking and hybridization assay
AuNP melamine sensing
Triple H-bonding recognition at 5 ppb
Interferent selectivity and real-sample matrix validation
Prodrug and controlled-release design
Thermally accessible decarboxylation half-life
Kinetic profiling under formulation-relevant conditions
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